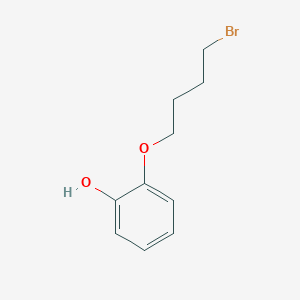

2-(4-Bromo-butoxy)-phenol

Description

Significance of Aryl Bromoalkoxy Ethers in Modern Organic Synthesis

Aryl bromoalkoxy ethers, the chemical class to which 2-(4-Bromo-butoxy)-phenol belongs, are significant building blocks in modern organic synthesis. sioc-journal.cn These compounds contain an aryl group, an ether linkage, and a bromoalkoxy chain, providing multiple reactive sites for chemical transformations. uomus.edu.iq

The ether bond in these molecules is generally stable under many reaction conditions. uomus.edu.iq The bromine atom on the alkyl chain serves as a good leaving group, making it susceptible to nucleophilic substitution reactions. This allows for the introduction of various functional groups at that position. Furthermore, the aromatic ring can undergo electrophilic substitution reactions. wikipedia.org

The synthesis of aryl ethers can be achieved through methods like the Williamson ether synthesis, which involves the reaction of an alkoxide with a primary alkyl halide. uomus.edu.iqontosight.ai More advanced methods, such as copper-catalyzed coupling reactions, have also been developed to form the aryl ether linkage. sioc-journal.cnorganic-chemistry.org

Overview of Phenol (B47542) Derivatization Chemistry in Academic Contexts

Phenol derivatization is a fundamental area of study in organic chemistry, aimed at modifying the structure of phenols to create new compounds with desired properties. nih.govresearchgate.net Phenols are aromatic compounds containing a hydroxyl group directly attached to a benzene (B151609) ring. wikipedia.orgbritannica.com This hydroxyl group significantly influences the reactivity of the aromatic ring, making it highly susceptible to electrophilic substitution. wikipedia.orgbritannica.com

Common derivatization strategies for phenols include:

Etherification: The reaction of the phenolic hydroxyl group to form an ether. This is the key reaction in the synthesis of compounds like this compound. uomus.edu.iq

Esterification: The conversion of the hydroxyl group into an ester. libretexts.org

Alkylation and Acylation: The introduction of alkyl or acyl groups onto the aromatic ring or at the hydroxyl group. libretexts.org

Halogenation: The substitution of hydrogen atoms on the aromatic ring with halogens. wikipedia.org

These derivatization reactions are crucial for synthesizing a wide range of compounds with applications in various fields, including the development of new materials and pharmaceuticals. nih.govresearchgate.net The ability to selectively modify different parts of the phenol molecule is a key focus of research in this area. nih.gov

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(4-bromobutoxy)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrO2/c11-7-3-4-8-13-10-6-2-1-5-9(10)12/h1-2,5-6,12H,3-4,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBHNPUDUCSLLGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)O)OCCCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Theoretical and Computational Investigations of 2 4 Bromo Butoxy Phenol

Electrostatic Potential Surface Analysis for Reactivity Prediction

Electrostatic potential (ESP) surface analysis is a powerful computational tool used to predict the reactive sites of a molecule. rjpn.org The ESP map provides a visual representation of the charge distribution on the electron density surface of a molecule, allowing for the identification of electron-rich and electron-poor regions.

In an ESP map, regions of negative electrostatic potential, typically colored red or yellow, indicate an excess of electron density and are susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential, usually colored blue, are electron-deficient and are prone to nucleophilic attack. rjpn.org

For 2-(4-bromo-butoxy)-phenol, the ESP map would be expected to show a high negative potential (electron-rich regions) around the oxygen atom of the hydroxyl group and at the ortho and para positions of the aromatic ring. researchgate.net This is due to the electron-donating nature of the hydroxyl and alkoxy groups, which increases the electron density on the ring through resonance. quora.com These negative potential sites are the most probable locations for an attack by an electrophile, such as a bromine cation during electrophilic bromination.

The analysis of the ESP can provide quantitative predictions as well. The value of the most negative electrostatic potential (Vmin) on the surface can be correlated with the reactivity of the molecule towards electrophiles. A more negative Vmin value generally suggests a higher reactivity.

Computational studies on substituted phenols have demonstrated a strong correlation between theoretically calculated reactivity descriptors, such as ESP values, and experimentally observed reaction rates. researchgate.net For instance, the ESP can help explain the directing effects of the substituents. The -OH group in this compound would create strong negative potential zones at the ortho and para positions, thus directing incoming electrophiles to these sites.

The table below summarizes the kind of data that can be obtained from an ESP analysis for a substituted phenol (B47542), highlighting the predicted reactive sites.

| Molecular Region | Calculated Electrostatic Potential (arbitrary units) | Predicted Reactivity |

|---|---|---|

| Oxygen of Hydroxyl Group | -0.045 | High for electrophiles/protonation |

| ortho-Position (to OH) | -0.028 | High for electrophilic attack |

| meta-Position (to OH) | -0.015 | Low for electrophilic attack |

| para-Position (to OH) | -0.030 | High for electrophilic attack |

| Hydrogen of Hydroxyl Group | +0.050 | High for nucleophilic attack/deprotonation |

Note: The values in this table are hypothetical and for illustrative purposes to show the type of information gained from ESP analysis of a substituted phenol. They are not specific to this compound.

Derivatization Strategies for Enhanced Analysis and Functionalization of Phenolic Compounds

Derivatization for Spectroscopic Detection and Characterization

Derivatization is a key strategy to enhance the detection of phenolic compounds by spectroscopic methods. By attaching a chromophoric or fluorophoric group to the phenolic hydroxyl group, the sensitivity of detection techniques like UV-Vis spectrophotometry and fluorescence spectroscopy can be significantly improved.

Formation of Indophenol (B113434) Derivatives for Spectrophotometric and Mass Spectrometric Analysis

The formation of indophenol dyes is a classic chemical reaction used for the colorimetric determination of phenols. This reaction, often part of the Berthelot test, involves the reaction of a phenol (B47542) with ammonia (B1221849) and a hypochlorite (B82951) source. wikipedia.org The resulting indophenol dye is a deep blue compound, which allows for sensitive spectrophotometric quantification. nih.govresearchgate.net

For 2-(4-Bromo-butoxy)-phenol, the reaction would proceed by its oxidative coupling with a source of ammonia, catalyzed by a hypochlorite. The resulting indophenol derivative would exhibit a strong absorbance in the visible region of the electromagnetic spectrum, typically around 600-630 nm. This colorimetric method is highly sensitive and can be used to determine trace amounts of the phenol. sciencemadness.org

The reaction can be generalized as: Phenol + Ammonia + Hypochlorite → Indophenol Dye

Mass spectrometry can also be used to characterize the resulting indophenol derivative, confirming its structure and providing further analytical validation. purdue.edu

Table 1: Expected Spectrophotometric Properties of the Indophenol Derivative of this compound

| Property | Value |

|---|---|

| λmax (maximum absorbance) | ~625 nm |

| Molar Absorptivity (ε) | > 30,000 L mol⁻¹ cm⁻¹ |

Fluorescent Labeling Reagents for Phenolic Hydroxyl Groups

Fluorescent labeling, or fluorogenic derivatization, is another powerful technique for enhancing the detection of phenolic compounds. This method involves reacting the phenolic hydroxyl group with a fluorescent labeling reagent to form a highly fluorescent derivative. This allows for detection at very low concentrations using fluorescence spectroscopy.

Several reagents are available for the fluorescent labeling of phenolic hydroxyl groups. These reagents typically contain a reactive group that specifically targets the hydroxyl moiety and a fluorophore that imparts the desired fluorescent properties. For this compound, the hydroxyl group can be targeted by various labeling agents.

Table 2: Common Fluorescent Labeling Reagents for Phenolic Hydroxyl Groups

| Reagent | Reactive Group | Excitation λ (nm) | Emission λ (nm) |

|---|---|---|---|

| Dansyl Chloride | Sulfonyl Chloride | ~340 | ~520 |

| 4-Fluoro-7-nitrobenzofurazan (NBD-F) | Activated Fluoride | ~480 | ~540 |

The reaction with Dansyl Chloride, for example, would yield a highly fluorescent dansyl ether of this compound, enabling its sensitive detection in complex matrices.

Derivatization for Chromatographic Separation Techniques

Derivatization is widely employed to improve the chromatographic behavior of phenolic compounds, particularly for gas chromatography (GC). mdpi.com Phenols are often polar and non-volatile, which can lead to poor peak shape and retention in GC analysis. researchgate.net Derivatization converts the polar hydroxyl group into a less polar, more volatile ether or ester group, overcoming these limitations. mdpi.com

Common derivatization methods for phenols in chromatography include:

Silylation: Reaction with a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(t-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), to form a trimethylsilyl (B98337) (TMS) or t-butyldimethylsilyl (TBDMS) ether. researchgate.net

Acylation: Reaction with an acylating agent, like acetic anhydride (B1165640) or perfluorooctanoyl chloride, to form an ester derivative. nih.gov

Alkylation: Reaction with an alkylating agent, such as pentafluorobenzyl bromide (PFBB), to form an ether derivative. researchgate.netsigmaaldrich.com

For this compound, silylation with MTBSTFA would convert the polar hydroxyl group into a nonpolar TBDMS ether. This derivative would be more volatile and thermally stable, resulting in improved peak shape and resolution during GC-MS analysis.

Table 3: Comparison of Chromatographic Properties of this compound and its TBDMS Derivative

| Property | This compound | TBDMS Derivative |

|---|---|---|

| Polarity | High | Low |

| Volatility | Low | High |

| Thermal Stability | Moderate | High |

| GC Peak Shape | Tailing | Symmetrical |

Chiral Derivatization Protocols for Enantiomeric Purity Determination

Chiral derivatization is essential for determining the enantiomeric purity of chiral compounds using non-chiral chromatographic techniques. nih.gov This process involves reacting the enantiomeric mixture with a chiral derivatizing agent (CDA) to form a pair of diastereomers. Since diastereomers have different physical properties, they can be separated by standard chromatographic methods like HPLC or GC.

The target compound, this compound, is achiral and therefore does not exist as enantiomers. Consequently, chiral derivatization is not applicable for determining its enantiomeric purity.

However, if a phenolic compound possesses a chiral center, various chiral derivatizing agents can be used. The choice of CDA depends on the functional groups present in the molecule. For chiral phenols, CDAs that react with the hydroxyl group are employed.

Table 4: Common Chiral Derivatizing Agents (CDAs) for Alcohols and Phenols

| Chiral Derivatizing Agent | Reactive Moiety |

|---|---|

| (R)-(-)- or (S)-(+)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's acid chloride) | Acid Chloride |

| (R)-(-)- or (S)-(+)-1-(1-Naphthyl)ethyl isocyanate | Isocyanate |

These reagents would react with a chiral phenol to form diastereomeric esters or carbamates, which could then be separated and quantified to determine the enantiomeric excess (ee) of the original sample. nih.gov

Post-Column Derivatization Techniques in Chromatography

Post-column derivatization (PCD) is an analytical technique used in high-performance liquid chromatography (HPLC) to enhance the detection of analytes after they have been separated on the column. researchgate.net This method is particularly useful for compounds that lack a strong chromophore or fluorophore and are therefore difficult to detect using standard UV-Vis or fluorescence detectors. chromatographytoday.com

In PCD, the eluent from the HPLC column is mixed with a reagent that reacts with the analyte to produce a derivative with desirable detection properties. nih.gov This approach avoids potential issues that can arise with pre-column derivatization, such as the formation of multiple derivative products or poor chromatographic separation of the derivatives. mdpi.com

For the analysis of this compound by HPLC, a PCD method could be employed to improve its detection. After separation on a reversed-phase column, the eluent containing the phenol could be mixed with a reagent that generates a colored or fluorescent product.

Table 5: Common Post-Column Derivatization Reagents for Phenolic Compounds

| Reagent(s) | Detection Method | Principle |

|---|---|---|

| 4-Aminoantipyrine (B1666024) and Potassium Ferricyanide | UV-Vis (460-510 nm) | Oxidative coupling to form a colored dye. nih.gov |

| Folin-Ciocalteu Reagent | UV-Vis (~760 nm) | Reduction of the reagent by the phenol to form a blue complex. |

By using a PCD system with 4-aminoantipyrine and potassium ferricyanide, this compound would be converted into a colored derivative, allowing for its sensitive and selective detection by a UV-Vis detector set at the appropriate wavelength. chromatographytoday.com

Biological Activities and Mechanistic Studies of 2 4 Bromo Butoxy Phenol Analogues

Investigation of Enzyme Inhibition Profiles (e.g., Leucyl-tRNA Synthetase)

Enzyme inhibition is a key mechanism through which many therapeutic agents exert their effects. Leucyl-tRNA synthetase (LeuRS), an essential enzyme in protein synthesis, has emerged as a promising target for the development of novel antimicrobial agents. nih.gov LeuRS is responsible for the correct attachment of leucine (B10760876) to its corresponding tRNA, a critical step in the translation process. Inhibition of this enzyme leads to the cessation of protein synthesis and ultimately, microbial cell death. nih.gov

While direct studies on the inhibition of LeuRS by 2-(4-Bromo-butoxy)-phenol analogues are not extensively documented in publicly available research, the broader class of phenol (B47542) derivatives has been investigated for various enzyme inhibitory activities. For instance, certain phenolic compounds have been shown to inhibit enzymes such as xanthine (B1682287) oxidase and carbonic anhydrase. The inhibitory activity is often related to the arrangement of hydroxyl groups on the phenol ring and the nature of the alkyl or alkenyl side chains.

The development of LeuRS inhibitors has largely focused on more complex molecules, such as the benzoxaboroles. nih.govnih.gov These compounds act by trapping the tRNA in the editing site of the enzyme, thereby preventing its catalytic turnover. Molecular docking studies of these inhibitors have provided insights into the key interactions within the enzyme's active site, which could guide the design of new inhibitors, potentially including simpler phenol ether derivatives. nih.gov For a novel compound like a this compound analogue to be considered a potential LeuRS inhibitor, it would need to be screened through biochemical assays and its binding mode investigated, likely through computational and structural biology techniques.

Table 1: Examples of Investigated Leucyl-tRNA Synthetase Inhibitors and their Mechanisms

| Inhibitor Class | Example Compound | Mechanism of Action |

| Benzoxaboroles | AN2690 (Tavaborole) | Forms a covalent adduct with the terminal adenosine (B11128) of tRNALeu in the editing site of LeuRS, trapping the tRNA and inhibiting protein synthesis. |

| Benzoxaboroles | AN3365 | Similar mechanism to AN2690, but development was halted due to rapid resistance development. |

| Natural Products | Mupirocin | While an isoleucyl-tRNA synthetase inhibitor, it serves as a key example of an aminoacyl-tRNA synthetase inhibitor used clinically. |

This table presents examples of known LeuRS inhibitors to illustrate the types of compounds and mechanisms studied for this enzyme target. Data for this compound analogues is not currently available.

Evaluation of Antimicrobial Properties of Synthesized Derivatives

Phenolic compounds are well-known for their antimicrobial properties. The functionalization of phenols, for instance through O-alkylation to form phenol ethers, can modulate this activity. The antimicrobial efficacy of such derivatives is often influenced by factors such as the length and nature of the alkoxy chain.

Studies on long-chain alcohols and phenols have demonstrated that the antimicrobial activity is dependent on the hydrophobic chain length. nih.gov There is typically an optimal chain length for maximum activity, beyond which the potency may decrease. This relationship is often parabolic, where activity increases with chain length up to a certain point and then declines. dtic.milresearchgate.netbohrium.com This is attributed to the balance between the compound's ability to partition into the microbial cell membrane (hydrophobicity) and its solubility. dtic.milresearchgate.netbohrium.com

While specific antimicrobial data for a series of this compound analogues is limited in the available literature, a study on carbazole (B46965) derivatives featuring a 4-(4-bromobutoxy) side chain provides some insight. In this study, 4-(4-bromobutoxy)-9H-carbazole was synthesized and used as a precursor for further derivatives. nih.gov The resulting compounds showed antimicrobial activity, particularly against Gram-positive bacteria like Staphylococcus aureus. nih.gov For example, a derivative substituted with a fluorine atom at position 4 of a benzylamine (B48309) moiety attached to the butoxy chain exhibited enhanced antibacterial activity compared to the parent compound. nih.gov

Table 2: Antimicrobial Activity of Selected 4-[4-(benzylamino)butoxy]-9H-carbazole Derivatives

| Compound | Substituent on Benzylamine | Target Organism | Activity |

| Parent Compound | None | S. aureus | 22% reduction in bacterial growth at 20 µg/mL |

| Derivative 8 | 4-Fluoro | S. aureus | 65% reduction in bacterial growth at 16 µg/mL |

| Derivative 6 | 2-Fluoro | S. aureus | Reduced antibacterial properties compared to parent |

This data is for carbazole derivatives with a 4-bromobutoxy side chain, presented here as the closest available structural analogues to the subject of this article. nih.gov

General Biological Evaluation and Activity Screening of Phenol Derivatives

Phenol derivatives are a versatile class of compounds with a broad spectrum of reported biological activities. Beyond antimicrobial and enzyme inhibitory effects, these compounds have been investigated for antioxidant, anti-inflammatory, anticancer, and neuroprotective properties. The biological activity is highly dependent on the substitution pattern on the aromatic ring and the nature of any side chains.

The synthesis of various phenol analogues allows for the screening of these compounds against a panel of biological targets to identify potential therapeutic leads. For instance, the introduction of a bromoalkoxy side chain, as in this compound, introduces both a flexible ether linkage and a reactive bromine atom, which could potentially interact with biological macromolecules.

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of a lead compound. For antimicrobial phenols and their derivatives, several general SAR principles have been established:

Hydrophobicity: As mentioned, the lipophilicity of the molecule, often determined by the length of an alkyl or alkoxy chain, plays a critical role in antimicrobial activity. A certain degree of hydrophobicity is necessary for the compound to penetrate the bacterial cell membrane. dtic.milresearchgate.netbohrium.com

Position of Substituents: The position of substituents on the phenol ring can significantly impact activity. For example, the relative position of the hydroxyl group and other substituents can influence the compound's acidity and its ability to interact with target sites.

Nature of Substituents: The electronic properties of substituents (electron-donating or electron-withdrawing) can affect the reactivity of the phenol and its biological activity. Halogenation, for instance, can enhance antimicrobial activity in some cases.

In the context of alkoxy-substituted phenols, the length of the alkoxy chain is a key determinant of antimicrobial efficacy. nih.gov Studies on a series of long-chain alcohols and phenols have shown a clear relationship between chain length and activity against various microorganisms. nih.gov

In silico methods, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, are powerful tools in drug discovery for predicting the biological activity of novel compounds and understanding their mechanism of action at a molecular level.

In silico prediction of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties is another crucial step in the early stages of drug development. These predictions can help to identify compounds with favorable pharmacokinetic profiles and low potential for toxicity. For phenol derivatives, these predictions can assess factors like oral bioavailability and potential for metabolism of the phenolic group.

Q & A

Q. Basic

- Thermogravimetric Analysis (TGA) : Measure decomposition onset temperatures (NIST data ).

- Accelerated Stability Testing : Store at 40°C/75% RH for 4 weeks; monitor via HPLC for degradation peaks.

- Light Sensitivity : Use amber vials to prevent photolytic cleavage of the C–Br bond.

What strategies address contradictory bioactivity data in studies of this compound derivatives?

Q. Advanced

- Meta-analysis : Compare assay conditions (e.g., cell lines, IC₅₀ protocols) across studies .

- Structure-Activity Relationship (SAR) : Systematically vary substituents (e.g., methoxy vs. bromo groups) to isolate pharmacophores.

- Docking Studies : Use AutoDock Vina to predict binding affinities against target proteins (e.g., kinases), reconciling disparities in inhibition data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.